tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16781708
InChI: InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1
SMILES:
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC16781708

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9?/m0/s1
Standard InChI Key JNNOAQQODYAQBD-IENPIDJESA-N
Isomeric SMILES C[C@@H](C1CCCN1C(=O)OC(C)(C)C)O
Canonical SMILES CC(C1CCCN1C(=O)OC(C)(C)C)O

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The molecular formula of tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate is C₁₁H₂₁NO₃, with a molar mass of 215.29 g/mol . The pyrrolidine ring adopts a five-membered saturated structure, with the Boc group at the 1-position and a (1S)-hydroxyethyl substituent at the 2-position (Figure 1). The stereochemistry is explicitly defined by the (2S,1S) configuration, as indicated by the SMILES string:
C[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₁NO₃
SMILESC[C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O
InChIKeyJNNOAQQODYAQBD-IUCAKERBSA-N
Stereochemical Configuration(2S,1S)

Conformational Analysis

The compound’s stereochemistry influences its three-dimensional conformation. The (2S,1S) configuration positions the hydroxyethyl group in a specific spatial arrangement, potentially enabling hydrogen bonding with biological targets or chiral catalysts. The pyrrolidine ring’s puckering mode and the Boc group’s steric bulk further modulate its reactivity and solubility .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Predicted collision cross-section (CCS) values for various adducts provide insights into the compound’s gas-phase behavior (Table 2). For instance, the [M+H]⁺ ion (m/z 216.15943) has a CCS of 151.0 Ų, while the [M+Na]⁺ adduct (m/z 238.14137) exhibits a higher CCS of 157.9 Ų . These values are critical for mass spectrometry-based identification in complex mixtures.

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]⁺216.15943151.0
[M+Na]⁺238.14137157.9
[M+NH₄]⁺233.18597156.8
[M-H]⁻214.14487148.8

Solubility and Partition Coefficients

Though experimental solubility data for this specific compound is unavailable, analogous pyrrolidine derivatives exhibit moderate solubility in polar organic solvents like dichloromethane and ethyl acetate . Predicted logP values (e.g., 1.19 consensus) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis Considerations

Challenges in Asymmetric Synthesis

The (2S,1S) configuration necessitates enantioselective synthetic strategies. While no direct methods are reported for this compound, analogous Boc-protected pyrrolidines are typically synthesized via:

  • Boc Protection: Reaction of pyrrolidine precursors with di-tert-butyl dicarbonate in the presence of bases like triethylamine .

  • Chiral Induction: Use of chiral auxiliaries or catalysts to install the hydroxyethyl stereocenter.

For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 170491-63-1) is synthesized via Boc protection of pyrrolidin-2-ylmethanol in dichloromethane, achieving yields up to 98% . Adapting such methods to introduce the hydroxyethyl group would require additional steps, such as hydroxylation or asymmetric reduction of a ketone intermediate.

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